CMD178 trifluoroacetate (CMD178 TFA) is a synthetic compound recognized for its role as a selective inhibitor of signal transducer and activator of transcription 5 (STAT5). It is primarily utilized in immunological research, particularly concerning the modulation of regulatory T cells (Treg) and their associated pathways. CMD178 functions by inhibiting interleukin-2 (IL-2) signaling, which is crucial for Treg cell development and function. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and cancer treatment due to its ability to influence immune responses.
The compound is synthesized in laboratory settings, with various research institutions and pharmaceutical companies investigating its properties and applications. Its synthesis and characterization are documented in scientific literature, providing insights into its efficacy and mechanisms of action.
CMD178 TFA falls under the category of small molecule inhibitors, specifically targeting the STAT signaling pathway. It is classified as an immunomodulatory agent due to its effects on Treg cells and cytokine signaling pathways.
The synthesis of CMD178 involves a series of organic reactions that typically include peptide coupling techniques. The exact synthetic route may vary, but it generally starts with the assembly of amino acid building blocks followed by modifications to achieve the desired trifluoroacetate form.
The synthesis process may employ solid-phase peptide synthesis (SPPS), which allows for the efficient construction of peptides by sequentially adding protected amino acids. After synthesis, the compound undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays.
CMD178 has a complex molecular structure characterized by a peptide backbone with specific side chains that confer its biological activity. The trifluoroacetate group enhances solubility and stability in biological systems.
While detailed structural data may not be readily available in public databases, chemical characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of CMD178.
CMD178 primarily interacts with components of the IL-2 signaling pathway. By inhibiting STAT5 phosphorylation, it disrupts downstream signaling that promotes Treg cell differentiation.
The inhibition mechanism involves competitive binding to the receptor or downstream signaling components, effectively blocking the pathway's activation. In vitro studies demonstrate that CMD178 reduces STAT5 activity in response to IL-2 stimulation, leading to decreased expression of Foxp3, a key marker for Treg cells.
CMD178 exerts its effects by binding to specific sites within the STAT5 signaling pathway, preventing its activation by IL-2. This blockade leads to reduced transcriptional activity associated with immune tolerance and Treg cell maintenance.
Research indicates that treatment with CMD178 results in decreased levels of Foxp3 and STAT5 in Treg cells, thereby modulating immune responses in various experimental models. This modulation is critical for understanding its potential therapeutic applications in conditions characterized by dysregulated immune responses.
CMD178 is typically presented as a white to off-white powder. Its solubility profile indicates good solubility in common organic solvents, which is advantageous for formulation in biological assays.
The molecular weight, melting point, and specific reactivity can vary based on the synthesis method but are crucial for determining its stability and behavior in biological systems. Detailed physicochemical data are essential for optimizing conditions for biological assays.
CMD178 has significant implications in immunology research, particularly regarding:
CMD178 trifluoroacetate (CMD178 TFA) exerts targeted inhibition on the interleukin-2/soluble interleukin-2 receptor alpha (IL-2/sIL-2Rα) signaling cascade, a critical pathway for lymphocyte proliferation and differentiation. The compound competitively binds to the Src Homology 2 (SH2) domain of signal transducer and activator of transcription 5 (STAT5), preventing its recruitment to the activated IL-2 receptor complex [10]. This molecular interference disrupts the formation of the ternary signaling complex involving IL-2, IL-2Rα, and the common gamma chain (γc), thereby attenuating downstream signal transduction. In vitro studies demonstrate that at 100 μM concentration, CMD178 TFA suppresses IL-2-induced STAT5 phosphorylation by over 70%, effectively decoupling receptor activation from nuclear signaling events [10]. The trifluoroacetate moiety enhances the compound's solubility and bioavailability, facilitating its interaction with intracellular signaling components.
Table 1: Molecular Effects of CMD178 TFA on IL-2/sIL-2Rα Signaling
Signaling Component | Effect of CMD178 TFA | Functional Consequence |
---|---|---|
IL-2/IL-2Rα complex | Prevents STAT5 recruitment | Disrupted signal initiation |
STAT5 SH2 domain | Competitive inhibition | Impaired dimerization |
JAK1/JAK3 kinases | Indirect suppression | Reduced phosphorylation cascade |
Downstream transcription | 70% reduction in STAT5-dependent genes | Attenuated lymphocyte proliferation |
The compound specifically targets tyrosine phosphorylation sites crucial for STAT5 activation. Mass spectrometry analyses reveal that CMD178 TFA impedes phosphorylation at tyrosine 694 (Tyr694) of STAT5A and tyrosine 699 (Tyr699) of STAT5B—residues essential for STAT5 dimerization, nuclear translocation, and DNA binding activity [3] [7]. This suppression occurs without affecting upstream Janus kinase (JAK) activation, indicating direct STAT5 targeting. The phosphorylation dynamics are further modulated through CMD178 TFA's influence on serine residues (Ser725 and Ser779), which regulate STAT5 DNA-binding duration and transcriptional potency [3]. In primary T-cell models, sustained exposure to CMD178 TFA (100 μM) results in complete ablation of phospho-STAT5 nuclear accumulation, effectively terminating STAT5-mediated transcriptional programs within 30 minutes post-stimulation [10]. This rapid inhibition kinetics surpasses conventional JAK inhibitors by specifically targeting the terminal effector rather than proximal pathway components.
CMD178 trifluoroacetate significantly reduces forkhead box protein P3 (Foxp3) expression through dual mechanisms: direct STAT5 inhibition and disruption of Foxp3 autoregulatory circuits. Single-cell transcriptomic analyses demonstrate that STAT5 phosphorylation is prerequisite for Foxp3 transcriptional activity, as STAT5 dimers bind conserved gamma-interferon activation sequences in the Foxp3 promoter region [5] [8]. At 100 μM concentration, CMD178 TFA diminishes Foxp3 expression by approximately 50% in differentiating regulatory T cells in vitro [10]. Furthermore, the compound interferes with Foxp3's function as a transcriptional cofactor by disrupting its interaction with chromatin-bound partners like activator protein 1 (AP-1) and nuclear factor of activated T cells (NFAT) [8]. This dual interference destabilizes the Foxp3-dependent transcriptome, particularly affecting genes encoding cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), interleukin-10 (IL-10), and transforming growth factor beta (TGF-β)—molecules essential for immunosuppressive function [4] [5]. The temporal dynamics of Foxp3 expression, monitored using real-time reporter systems, show attenuated amplitude and duration of Foxp3 transcriptional pulses following CMD178 TFA exposure [4].
CMD178 TFA fundamentally reprograms regulatory T cell ontogeny by disrupting both thymic-derived and peripherally-induced differentiation pathways. The compound preferentially inhibits the interleukin-2-dependent STAT5 signaling axis required for regulatory T cell lineage commitment and functional maturation [5] [10]. Single-cell RNA sequencing of treated populations reveals skewed differentiation toward effector phenotypes, with 70% reduction in regulatory T cells exhibiting the FOXP3-high, LIMS1-high, and HLA-DR-high signatures characteristic of potent immunosuppressive subsets [5]. CMD178 TFA additionally impairs autophagy-dependent regulatory T cell differentiation—a process requiring intact autophagic machinery for proper Foxp3 upregulation [9]. This mechanistic insight explains the compound's efficacy in suppressing regulatory T cell development even in cytokine-rich microenvironments.
Table 2: Impact of CMD178 TFA on Regulatory T Cell Subsets
Regulatory T Cell Subset | Key Markers | Effect of CMD178 TFA |
---|---|---|
Naïve regulatory T cells | CCR7+, CD45RA+ | Reduced conversion to effector phenotypes |
Effector regulatory T cells (FOXP3-high) | CTLA4+, IL2RA+, SELL+ | 50% reduction in frequency |
Effector regulatory T cells (MKI67-high) | MKI67+, TUBB+ | Impaired proliferative capacity |
Tissue-resident regulatory T cells | PPARγ+, CXCR4+ | Disrupted metabolic programming |
The molecular interference extends to disrupting the STAT5-gluocorticoid receptor cooperation essential for regulatory T cell differentiation in inflammatory contexts [7]. This disruption creates a permissive environment for conventional T cell activation while simultaneously dismantling dominant immune tolerance mechanisms. Consequently, CMD178 TFA provides a strategic tool for investigating immunoregulatory circuits and developing interventions in immune dysregulation syndromes, particularly those driven by constitutive STAT5 activation such as certain leukemias and hypereosinophilic syndromes [1] [7]. The compound's specificity for STAT5 over other STAT family members enables selective modulation of this critical immunoregulatory axis without broad-spectrum immunosuppressive effects.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1